Mass Shift: d9 Provides a +9 Da Offset, Exceeding the +3 Da Minimum Required for Reliable Quantitation
2-Isobutyl-d9-3-methoxypyrazine exhibits a molecular weight of 175.28 g/mol (C9H5D9N2O) . This represents a +9 Da mass increase relative to the unlabeled 2-isobutyl-3-methoxypyrazine (IBMP), which has a molecular weight of 166.22 g/mol (C9H14N2O) . The commonly available alternative deuterated internal standard, 2-isobutyl-3-methoxypyrazine-d3, provides only a +3 Da shift (molecular weight 169.24 g/mol, C9H11D3N2O) . According to best practices for LC-MS/MS internal standard selection, a mass shift of at least +3 Da is the minimum required to avoid interference from natural isotopic abundance peaks; a +9 Da shift, as provided by the d9 compound, offers a significantly wider safety margin, ensuring unambiguous separation of analyte and internal standard signals in complex matrices [1].
| Evidence Dimension | Molecular Weight and Deuterium Atom Count |
|---|---|
| Target Compound Data | 175.28 g/mol; 9 deuterium atoms |
| Comparator Or Baseline | Unlabeled IBMP: 166.22 g/mol; d3-IBMP: 169.24 g/mol, 3 deuterium atoms |
| Quantified Difference | Mass shift: +9 Da (target vs unlabeled); +6 Da (target vs d3) |
| Conditions | Molecular formula and mass spectrometry theoretical basis |
Why This Matters
A larger mass shift directly reduces the risk of spectral overlap with the analyte's natural isotope envelope, improving the accuracy and precision of quantitative assays, especially at low concentrations.
- [1] Isotopically Labeled Internal Standard의 선택 기준과 실제 적용 사례. Info-Pharma. View Source
